

2-Bromo-1-cyclopropylpropan-1-one molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-1-cyclopropylpropan-1-one

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An In-Depth Technical Guide to **2-Bromo-1-cyclopropylpropan-1-one**: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-cyclopropylpropan-1-one**, a halogenated ketone of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. We will detail its fundamental molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications as a versatile synthetic building block. The inherent reactivity of the α -bromo ketone, combined with the unique conformational and electronic properties of the cyclopropyl moiety, makes this compound a valuable intermediate for creating novel molecular architectures. This document also outlines critical safety and handling protocols to ensure its responsible use in a research environment.

Molecular Profile and Physicochemical Properties

2-Bromo-1-cyclopropylpropan-1-one is a chemical compound characterized by a cyclopropyl group attached to a brominated propanone chain. Its precise molecular structure dictates its reactivity and utility in organic synthesis.

The fundamental properties of this molecule are summarized below.

| Property | Value | Source |
|-------------------|-----------------------------------|---|
| Molecular Formula | C ₆ H ₉ BrO | [1] [2] |
| Molecular Weight | 177.04 g/mol | [1] [2] |
| IUPAC Name | 2-bromo-1-cyclopropylpropan-1-one | [1] |
| CAS Number | 34650-66-3 | [1] |
| InChI Key | NPNNSQQYZVWPMG-UHFFFAOYSA-N | [1] [2] |
| Canonical SMILES | CC(Br)C(=O)C1CC1 | [2] |

These identifiers are crucial for accurate database searches and unambiguous communication in scientific literature. The presence of a bromine atom alpha to the carbonyl group is the key structural feature, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

Synthesis Protocol and Mechanistic Rationale

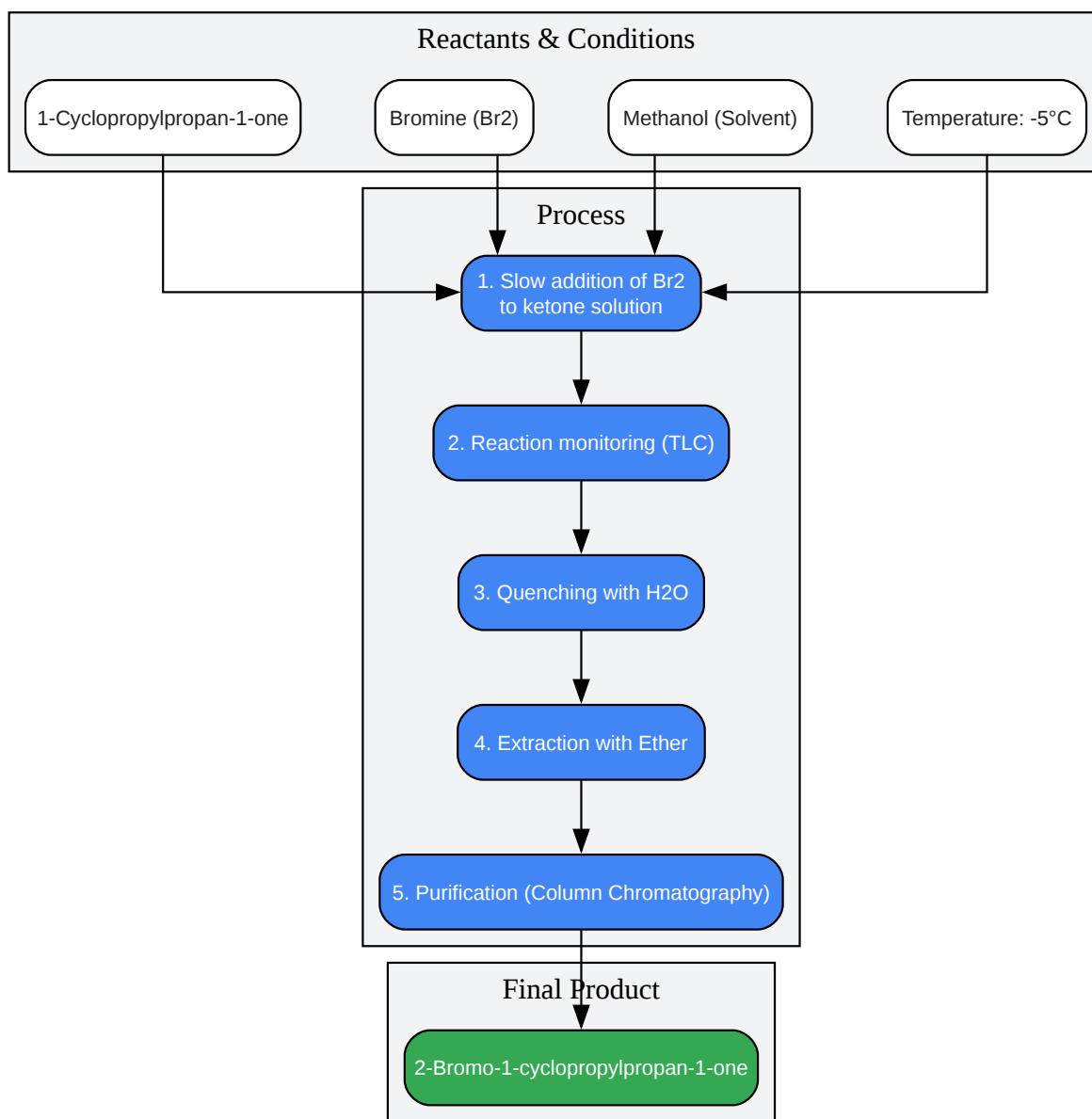
The synthesis of α -bromoketones is a cornerstone reaction in organic chemistry. For **2-Bromo-1-cyclopropylpropan-1-one**, the most logical and efficient pathway is the direct α -bromination of its ketone precursor, 1-cyclopropylpropan-1-one. This method offers high selectivity and is analogous to well-documented procedures for similar structures like 2-bromo-1-cyclopropylethanone.[\[3\]](#)[\[4\]](#)

Expertise & Experience: The Rationale Behind the Chosen Pathway

The selection of an acid-catalyzed bromination is deliberate. The reaction proceeds through an enol intermediate. In an acidic medium, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the molecular bromine. This approach is generally preferred for its control and for preventing polybromination, which can be an issue under basic conditions where the enolate concentration is higher. Methanol is chosen as the solvent for its ability to dissolve the starting material and for its

compatibility with the reaction conditions.[\[4\]](#) The low temperature (-5 °C) is critical for controlling the reaction rate and minimizing side reactions.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-1-cyclopropylpropan-1-one**.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, incorporating monitoring and purification steps to ensure product purity.

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclopropylpropan-1-one (1 equivalent) in methanol.
- Cooling: Cool the solution to -5 °C using an ice-salt bath.
- Bromination: Add a solution of bromine (1 equivalent) in methanol dropwise via the dropping funnel, ensuring the temperature does not rise above 0 °C.
- Reaction: Stir the mixture at -5 °C for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Slowly add cold water to the reaction mixture to quench any unreacted bromine.
- Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether (3x).
- Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure **2-Bromo-1-cyclopropylpropan-1-one**.

Applications in Drug Development and Medicinal Chemistry

The true value of **2-Bromo-1-cyclopropylpropan-1-one** for drug development professionals lies in its dual-functionality: the unique properties of the cyclopropyl ring and the synthetic versatility of the α -bromo ketone handle.

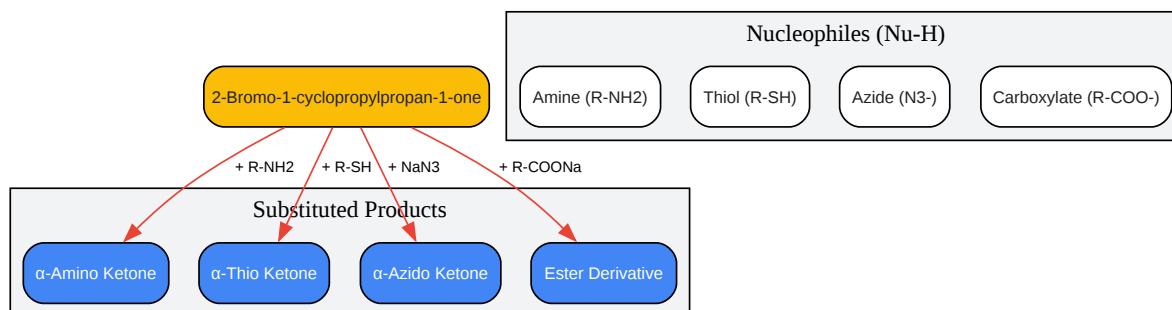
The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is not merely an inert spacer; it is a "bioisostere" for other groups and a powerful tool for modulating physicochemical properties. Its inclusion in drug candidates has been shown to confer several advantages:

- Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[\[5\]](#)
- Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in alkanes, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[\[5\]](#)
- Reduced Off-Target Effects: By fine-tuning the molecule's conformation and electronics, the cyclopropyl group can improve selectivity for the intended target.[\[5\]](#)
- Improved Pharmacokinetics: It can influence properties like membrane permeability and plasma clearance, leading to a better overall drug profile.[\[5\]](#)

Synthetic Utility via Nucleophilic Substitution

The primary utility of **2-Bromo-1-cyclopropylpropan-1-one** is as an electrophilic building block. The bromine atom is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions (SN2) to introduce new functional groups.[\[3\]](#) This opens the door to creating diverse libraries of compounds for screening.



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Caption: Synthetic utility via nucleophilic substitution reactions.

This reactivity makes it an ideal starting point for synthesizing complex heterocyclic structures or for attaching the cyclopropyl ketone moiety to a larger parent molecule, a common strategy in drug design.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable. The information below is synthesized from GHS classifications for the target molecule and safety data sheets of closely related structural analogs.[1][6][7]

GHS Hazard Identification

| Hazard Class | Code | Statement |
|--------------------------------|------|----------------------------------|
| Flammable Liquids | H227 | Combustible liquid |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [6][7]
- Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[6]
- General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
- Keep away from sources of ignition.[6]

First-Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][7]
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

2-Bromo-1-cyclopropylpropan-1-one is more than just a chemical with a defined molecular weight and formula. It is a strategically designed intermediate for advanced chemical synthesis.

Its value is derived from the synergistic combination of the desirable pharmacokinetic properties imparted by the cyclopropyl ring and the versatile reactivity of the α -bromo ketone functional group. For researchers and scientists in drug development, this compound represents a key starting material for the efficient construction of novel and complex molecules with therapeutic potential. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

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